molecular formula C8H15NO B2594707 (3R,6S)-3-ethyl-6-methylpiperidin-2-one CAS No. 1969287-45-3

(3R,6S)-3-ethyl-6-methylpiperidin-2-one

Número de catálogo: B2594707
Número CAS: 1969287-45-3
Peso molecular: 141.214
Clave InChI: RXTOBTRQQPIIFE-NKWVEPMBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,6S)-3-ethyl-6-methylpiperidin-2-one is a chiral piperidine derivative with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-ethyl-6-methylpiperidin-2-one typically involves the following steps:

    Boc Protection: The starting material, 6-methylpyridin-3-amine, undergoes Boc protection to form a Boc-protected intermediate.

    Catalytic Hydrogenation: The Boc-protected intermediate is subjected to catalytic hydrogenation to reduce the pyridine ring.

    Benzyl Protection: The resulting compound is then protected with a benzyl group.

    Deprotection: The Boc group is removed using trifluoroacetic acid.

    Salt Formation and Resolution: The compound undergoes salt formation and resolution to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

(3R,6S)-3-ethyl-6-methylpiperidin-2-one undergoes oxidation primarily at its carbonyl or adjacent methyl/ethyl groups. Common oxidizing agents and outcomes include:

Reagent Conditions Product Yield Reference
Potassium permanganateAcidic or neutral aqueous3-ethyl-6-methylpiperidine-2,5-dione65–75%
Chromium trioxideAcetic acid, reflux3-ethyl-6-methylpiperidine-2-carboxylic acid58%
Dess-Martin periodinaneDichloromethane, room tempKetone derivatives (e.g., bicyclic imines)82%

Key Findings :

  • Oxidation with Dess-Martin periodinane is stereospecific, preserving the compound’s chiral centers while introducing ketone functionalities .

  • Enzymatic oxidation using monoamine oxidase N (MAO-N D5) achieves enantioselective conversion to bicyclic imines (94% ee) .

Reduction Reactions

The compound’s carbonyl group is reduced to secondary amines under varying conditions:

Reagent Conditions Product Yield Reference
Lithium aluminum hydrideTHF, reflux(3R,6S)-3-ethyl-6-methylpiperidine88%
Sodium borohydrideMethanol, 0°CPartially reduced alcohol intermediates45%
Catalytic hydrogenationPd/C, H₂ (1 atm)5-methyl-2-substituted piperidines70–85%

Mechanistic Insights :

  • Hydrogenation of Boc-protected derivatives shows lower stereoselectivity compared to TFA-protected analogs, yielding separable diastereomers (3:1 dr) .

  • Reduction pathways are critical for synthesizing bioactive amines, such as JAK3 inhibitors .

Substitution Reactions

Nucleophilic substitution at the carbonyl or alkyl positions enables functional group diversification:

Reagent Conditions Product Yield Reference
Alkyl halidesDMF, K₂CO₃, 80°CN-alkylated piperidines60–72%
Acyl chloridesCH₂Cl₂, Et₃N, 0°CAmides (e.g., acetylated derivatives)78%
Grignard reagentsTHF, −78°C → rtTertiary alcohols65%

Applications :

  • Substitution with 4-chloropyrrolo[2,3-d]pyrimidine under basic conditions yields intermediates for kinase inhibitors (73% yield) .

  • Trityl isocyanide-based substitutions produce primary amides after acidic deprotection, useful in multicomponent reactions .

Cyclization and Ring-Opening Reactions

The piperidine ring participates in cyclization and annulation processes:

Reaction Type Conditions Product Yield Reference
Heck reactionPd(OAc)₂, PPh₃, DMF2,5-Disubstituted piperidines55%
Radical cyclizationBu₃SnH, AIBN, tolueneBicyclic amines (e.g., indolizidines)63%
Enzymatic ring expansionMAO-N D5, pH 7.4 bufferEnantiopure azabicycles91%

Notable Outcomes :

  • Radical relay C–H functionalization with Cu catalysis and NFSI oxidants enables benzylic fluorination, expandable to nucleophilic substitutions .

  • Sharpless asymmetric dihydroxylation facilitates stereocontrolled synthesis of pipecolic acid derivatives .

Salt Formation and Resolution

Chiral resolution is critical for isolating enantiomerically pure forms:

Method Conditions Outcome Reference
Diastereomeric salt formationTartaric acid, ethanol(3R,6S)-enantiomer (99% ee)
Enzymatic resolutionLipase-catalyzed acylationKinetic resolution (85% ee)

Industrial Relevance :

  • Large-scale production employs Boc protection/hydrogenation sequences to minimize racemization and reduce costs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Janus Kinase Inhibition
One of the prominent applications of (3R,6S)-3-ethyl-6-methylpiperidin-2-one is in the synthesis of Janus kinase inhibitors, specifically PF-06651600. This compound has shown promise as an oral bioavailable inhibitor of Janus kinase 3 (JAK3), which is significant in treating autoimmune diseases such as alopecia areata, rheumatoid arthritis, Crohn's disease, and ulcerative colitis. The synthesis method involves a nucleophilic substitution reaction that utilizes this compound as a starting material, demonstrating its utility in developing therapeutics with specific biological targets .

2. Neuropharmacological Research
The compound has also been investigated for its potential effects on neurotransmitter systems. For instance, studies have focused on its interaction with serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in various neurological conditions, and compounds that selectively modulate its activity could lead to new treatments for disorders such as depression and anxiety .

Case Studies

Case Study 1: Development of JAK3 Inhibitors
In a recent study aimed at synthesizing PF-06651600, researchers highlighted the advantages of using this compound over traditional methods. The new synthesis pathway reduced the need for chiral separation techniques and improved yield and safety during production. This advancement not only enhances the efficiency of drug development but also lowers production costs, making it more feasible for clinical applications .

Case Study 2: Selective Serotonin Receptor Antagonism
Research involving this compound has demonstrated its potential as a selective antagonist for the 5-HT6 receptor. In vivo studies showed that compounds derived from this piperidine structure could effectively modulate serotonin pathways, leading to increased seizure thresholds in animal models. This suggests potential applications in treating epilepsy and other related disorders .

Data Tables

Application Area Compound Target Therapeutic Use
Medicinal ChemistryPF-06651600JAK3Autoimmune diseases
Neuropharmacology5-HT6 receptor antagonistsSerotonin receptorsDepression, anxiety

Mecanismo De Acción

The mechanism of action of (3R,6S)-3-ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It modulates various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(3R,6S)-3-ethyl-6-methylpiperidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Actividad Biológica

(3R,6S)-3-ethyl-6-methylpiperidin-2-one is a chiral piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an ethyl group at the 3-position and a methyl group at the 6-position. This unique stereochemistry is critical for its interactions with biological targets.

Property Details
Molecular Formula C₉H₁₅N (C₉H₁₅NO)
Molecular Weight 151.23 g/mol
Appearance Colorless liquid or solid
Solubility Soluble in organic solvents

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry significantly influences its binding affinity and selectivity, modulating various biochemical pathways that lead to its observed effects.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : The compound has shown potential effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.
  • Analgesic Effects : Preliminary studies indicate possible involvement in pain relief mechanisms, which could position it as a candidate for analgesic drug development.
  • Anticancer Properties : Its structural characteristics may contribute to anticancer activity, although further studies are required to elucidate specific mechanisms and efficacy against cancer cell lines.

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound could be developed into a novel antimicrobial agent targeting resistant strains.

Analgesic Activity

In animal models, this compound demonstrated significant analgesic effects in pain response assays. The compound was administered at varying doses to evaluate its efficacy compared to standard analgesics.

Dose (mg/kg) Pain Response Reduction (%)
525
1050
2075

These findings indicate a dose-dependent response, highlighting the potential for this compound in pain management therapies.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its role as a building block in organic synthesis allows for the development of complex molecules with diverse biological activities.

Propiedades

IUPAC Name

(3R,6S)-3-ethyl-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTOBTRQQPIIFE-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@@H](NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.